2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone
CAS No.: 898780-99-9
Cat. No.: VC2389949
Molecular Formula: C17H18OS2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898780-99-9 |
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Molecular Formula | C17H18OS2 |
Molecular Weight | 302.5 g/mol |
IUPAC Name | 1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Standard InChI | InChI=1S/C17H18OS2/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |
Standard InChI Key | JFIXLMJNUNSTLK-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC |
Canonical SMILES | CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2SC |
Introduction
Fundamental Chemical Identity
2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound characterized by a propiophenone backbone with thiomethyl substituents at the 2' position on one phenyl ring and at the 4 position on another phenyl ring. This structural arrangement contributes to its unique chemical characteristics and potential reactivity patterns.
Basic Chemical Information
The compound is registered with CAS number 898780-99-9 and is also known by its IUPAC name 1-(2-methylsulfanylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one . Additional identifiers include MFCD03843259 and DTXSID30644370, which are important for database cross-referencing in chemical research .
Physicochemical Properties
2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone has a molecular formula of C17H18OS2 and a molecular weight of 302.45 g/mol . Though specific experimental physicochemical data for this compound is limited, predictive models suggest properties similar to its structural analogs. The compound likely exhibits limited water solubility due to its predominantly hydrophobic structure, while maintaining good solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Structural Features
The molecular structure features two key functional groups:
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A propiophenone moiety (3-carbon ketone linked to a phenyl ring)
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Two thiomethyl groups (-SCH3) attached at the 2' position of one phenyl ring and the 4 position of the second phenyl ring
Spectroscopic Characterization
Spectroscopic data plays a crucial role in confirming the structure and purity of organic compounds. For 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone, several spectroscopic methods provide valuable structural information.
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 302, corresponding to the molecular weight, along with fragmentation patterns characteristic of propiophenones and thiomethyl-containing compounds.
Infrared Spectroscopy
Expected IR absorption bands would include:
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Carbonyl stretching (1680-1700 cm-1)
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Aromatic C=C stretching (1450-1600 cm-1)
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C-S stretching (700-800 cm-1)
Structure-Activity Relationships
The specific positioning of functional groups in 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone likely influences its chemical reactivity and potential biological activities.
Impact of Thiomethyl Group Positioning
The 2' position thiomethyl group may exert different electronic effects compared to the 4 position thiomethyl group:
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The 2' position places the thiomethyl group in proximity to the carbonyl function, potentially influencing its reactivity through steric and electronic effects
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The 4 position thiomethyl group likely contributes primarily through resonance effects with the aromatic ring
Comparison with Related Compounds
When comparing with structurally related compounds, several patterns emerge:
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Compounds with electronegative substituents (such as halogens) in place of thiomethyl groups may exhibit enhanced electrophilicity at the carbonyl carbon
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Compounds with both thiomethyl groups on the same ring might display different electronic properties compared to the distributed arrangement in 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone
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The presence of two sulfur atoms in the molecule enhances its potential for coordination with biological targets compared to monosubstituted analogs
Comparative Analysis with Structural Analogs
A comprehensive understanding of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone benefits from comparison with structurally related compounds.
Comparison of Key Properties
Table 1 presents a comparative analysis of 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone with several structural analogs:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone | 898780-99-9 | C17H18OS2 | 302.45 | Reference compound |
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone | 898781-01-6 | C17H18OS2 | 302.50 | Thiomethyl group at 4' instead of 2' position |
3'-Bromo-3-(4-thiomethylphenyl)propiophenone | Not specified | C16H15BrOS | 335.27 | Bromine at 3' position instead of thiomethyl at 2' |
2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone | Not specified | C16H14Cl2OS | 325.26 | Two chlorine atoms (2',4') instead of thiomethyl at 2' |
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone | 898754-51-3 | C17H18OS2 | 302.45 | Reversed positions of thiomethyl groups |
2'-Chloro-3-(4-thiomethylphenyl)propiophenone | 898781-48-1 | C16H15ClOS | 290.80 | Chlorine at 2' instead of thiomethyl |
Structural Impact on Chemical Properties
The positioning of substituents significantly impacts chemical behavior:
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2'-substitution near the carbonyl group creates potential for intramolecular interactions
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Halogen substitution (Br, Cl) versus thiomethyl impacts electron distribution and reactivity
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The presence of two thiomethyl groups likely enhances sulfur-mediated interactions compared to mono-thiomethyl or halogen-substituted analogs
Functional Group Influence
Different functional groups contribute distinct effects:
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Thiomethyl groups contribute electron density through resonance and weak inductive effects
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Halogen substituents exert electron-withdrawing inductive effects and potential resonance donation
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The carbonyl group serves as the primary reactive center, influenced by neighboring substituents
Current Research Status and Future Directions
Research on 2'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone appears limited based on available literature, suggesting significant opportunities for further investigation.
Current Research Limitations
Several factors contribute to the limited research profile:
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Specialized synthesis requirements may limit widespread availability
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Need for systematic biological screening to identify potential applications
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Limited structure-activity relationship studies specific to this substitution pattern
Promising Research Avenues
Future research could productively explore:
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Development of optimized synthetic routes with improved yields and purity
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Comprehensive biological screening against diverse targets (enzymes, receptors, microbial strains)
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Investigation of potential applications in materials science or as synthetic intermediates
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Exploration of metal-coordination chemistry involving the thiomethyl groups
Analytical Method Development
Advanced analytical methods could enhance understanding of:
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Crystal structure determination through X-ray crystallography
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Detailed conformational analysis through advanced NMR techniques
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Computational studies to predict reactivity patterns and biological interactions
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